molecular formula C14H20BrFN2O B8107102 1-(5-Bromo-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea

1-(5-Bromo-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea

Cat. No. B8107102
M. Wt: 331.22 g/mol
InChI Key: QWQYSIUBPMZUGZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea is a useful research compound. Its molecular formula is C14H20BrFN2O and its molecular weight is 331.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity

  • Anxiolytic and Muscle Relaxant Properties : A study on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are structurally related to the compound , revealed compounds with phenyl or substituted phenyl groups demonstrating anxiolytic activity. Substitutions on the phenyl ring, such as bromo, imparted potent muscle-relaxant properties, indicating potential CNS activity (Rasmussen et al., 1978).

Chemical Synthesis and Modifications

  • Synthesis of Acyclic Nucleoside Analogues : Research on the synthesis of 1-(hydroxyalkoxy)pyrimidines, a series of acyclic nucleoside analogues, involved functionalized ureas. These compounds, including fluoro-substituted variants, were obtained by cyclization with ethyl or methyl propionates (Harnden, Jennings & Parkin, 1990).

Biological Evaluations

  • Anticancer Agents : A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share structural similarities, demonstrated significant antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer therapeutics (Jian Feng et al., 2020).

Molecular Imaging

  • Imaging Agents for Angiogenesis : In the field of molecular imaging, urea subunits, similar to the compound of interest, have been used in the synthesis of PET biomarkers for angiogenic processes. This includes the development of VEGFR-2/PDGFR dual inhibitors as imaging agents (Ilovich et al., 2008).

Complexation and Structural Studies

  • Unfolding of Heterocyclic Ureas : Studies on heterocyclic ureas demonstrated their conformational changes and unfolding to form multiply hydrogen-bonded complexes. This provides insights into their structural and binding properties (Corbin et al., 2001).

properties

IUPAC Name

1-(5-bromo-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFN2O/c1-9-7-11(16)12(8-10(9)15)18-13(19)17-6-5-14(2,3)4/h7-8H,5-6H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQYSIUBPMZUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NCCC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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